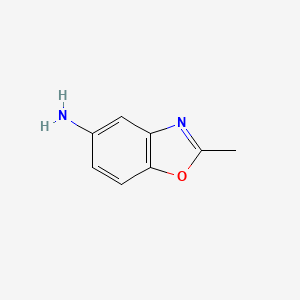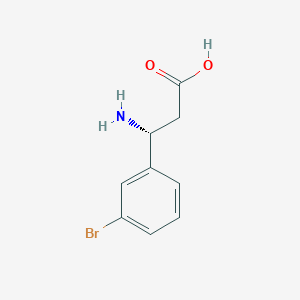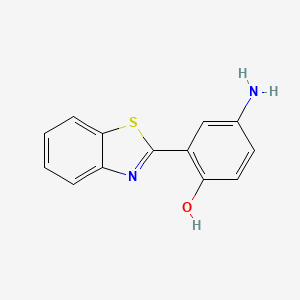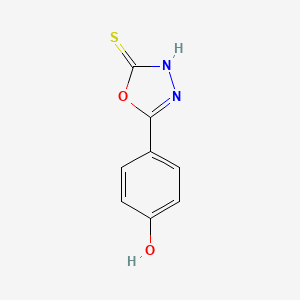
5-(3-Bromphenyl)-2-Furaldehyd
Übersicht
Beschreibung
5-(3-Bromophenyl)-2-furaldehyde is a useful research compound. Its molecular formula is C11H7BrO2 and its molecular weight is 251.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(3-Bromophenyl)-2-furaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Bromophenyl)-2-furaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Die Verbindung wurde bei der Synthese neuer 5-(3-Bromphenyl)-N-aryl-4H-1,2,4-triazol-3-amin-Analoga verwendet. Diese Analoga wurden auf ihre Antitumoraktivität gegen neun Panels von 58 Krebszelllinien getestet . Einige der Verbindungen zeigten signifikante Antitumoraktivität gegen einige Krebszelllinien . Die CNS-Krebszelllinie SNB-75, die einen PGI von 41,25 Prozent zeigte, erwies sich als die empfindlichste Krebszelllinie gegenüber der getesteten Verbindung .
Molekulare Docking-Studien
Die 5-(3-Bromphenyl)-N-aryl-4H-1,2,4-triazol-3-amin-Analoga wurden auch in molekularen Docking-Studien verwendet. Diese Studien sind entscheidend für das Verständnis der Wechselwirkung zwischen der Verbindung und ihrem Ziel, was wertvolle Erkenntnisse für die Entwicklung neuer Medikamente liefern kann .
ADME- und Toxizitätsvorhersage
Die Analoga der Verbindung wurden in der ADME- (Absorption, Verteilung, Metabolismus und Ausscheidung) und Toxizitätsvorhersage verwendet. Diese Studien sind unerlässlich, um die pharmakokinetischen Eigenschaften und die potenzielle Toxizität der Verbindung vorherzusagen, die entscheidende Faktoren bei der Medikamentenentwicklung sind .
Antivirale Aktivität
Forschungen haben gezeigt, dass 3-Bromphenylsulfurofluorid, eine verwandte Verbindung, antivirale Aktivität aufweist. Dies deutet darauf hin, dass „5-(3-Bromphenyl)-2-Furaldehyd“ möglicherweise bei der Entwicklung von antiviralen Medikamenten eingesetzt werden könnte.
Antibakterielle und Antimykotische Aktivitäten
3-Bromphenylsulfurofluorid hat sich auch als antibakterielle und antimykotische Aktivitäten gezeigt. Dies deutet darauf hin, dass „this compound“ möglicherweise bei der Entwicklung von antibakteriellen und antimykotischen Medikamenten eingesetzt werden könnte.
Synthese von Phthalocyaninen und Phthalocyanin-Fullerene-Dyaden
Die Verbindung wurde bei der Synthese und Charakterisierung von monoisomeren 1,8,15,22-substituierten (A3B und A2B2) Phthalocyaninen und Phthalocyanin-Fullerene-Dyaden verwendet. Diese Verbindungen haben eine breite Palette von Anwendungen, unter anderem in der photodynamischen Therapie, Solarzellen und Sensoren .
Wirkmechanismus
Target of Action
Bromophenyl compounds have been associated with the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This suggests that the compound may interact with organoboron reagents, which are key components in this reaction .
Mode of Action
In the context of the suzuki–miyaura cross-coupling reaction, the compound may participate in electronically divergent processes with the metal catalyst . This involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation may also occur with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Bromophenyl compounds have been associated with the inhibition of the purinergic receptor p2x4 , suggesting potential involvement in purinergic signaling pathways
Pharmacokinetics
It was found that 5BDBD was cleared rapidly from the blood circulatory system with a half-life of 1.62 ± 0.18 hours after oral administration . This suggests that 5-(3-Bromophenyl)-2-furaldehyde may have similar ADME properties, but further studies are needed to confirm this.
Result of Action
Bromophenyl compounds have been associated with neuroprotective effects in rodents , suggesting potential therapeutic applications in neurological disorders.
Action Environment
The suzuki–miyaura cross-coupling reaction, with which bromophenyl compounds are associated, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound may be relatively stable and its action may be tolerant to a variety of environmental conditions.
Safety and Hazards
Zukünftige Richtungen
The future research directions for “5-(3-Bromophenyl)-2-furaldehyde” would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .
Biochemische Analyse
Biochemical Properties
5-(3-Bromophenyl)-2-furaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it can act as an inhibitor for certain enzymes, thereby modulating their activity and influencing the overall biochemical pathways in which they are involved . The interactions between 5-(3-Bromophenyl)-2-furaldehyde and these enzymes are typically characterized by the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
The effects of 5-(3-Bromophenyl)-2-furaldehyde on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in gene expression profiles . Additionally, 5-(3-Bromophenyl)-2-furaldehyde can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 5-(3-Bromophenyl)-2-furaldehyde exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes . For instance, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(3-Bromophenyl)-2-furaldehyde have been studied over time to understand its stability, degradation, and long-term impacts on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to 5-(3-Bromophenyl)-2-furaldehyde has been associated with changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-(3-Bromophenyl)-2-furaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the modulation of enzyme activity and metabolic pathways . At higher doses, it can induce toxic or adverse effects, including cellular damage and impaired organ function . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
5-(3-Bromophenyl)-2-furaldehyde is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . These interactions can lead to changes in metabolite levels and overall cellular energy balance .
Transport and Distribution
Within cells and tissues, 5-(3-Bromophenyl)-2-furaldehyde is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within tissues can be influenced by factors such as lipid solubility and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 5-(3-Bromophenyl)-2-furaldehyde is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production .
Eigenschaften
IUPAC Name |
5-(3-bromophenyl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO2/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOIWDFBKGEKJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357031 | |
| Record name | 5-(3-bromophenyl)-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39868-10-5 | |
| Record name | 5-(3-bromophenyl)-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














